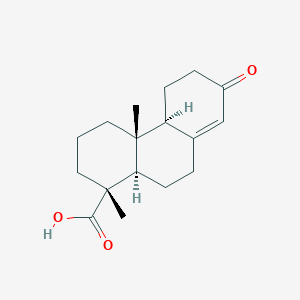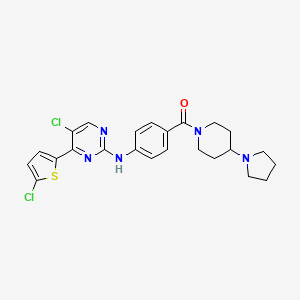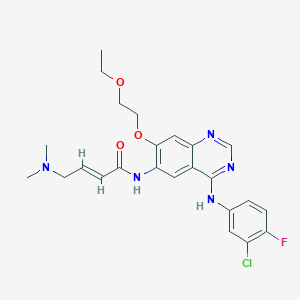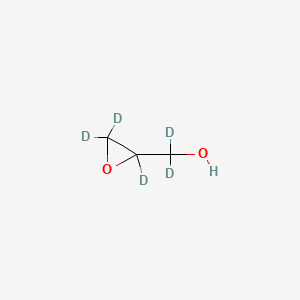
D-(+)-Talose-13C,d1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-(+)-Talose-13C,d1 is a labeled monosaccharide, specifically a rare aldohexose sugar. The “13C” and “d1” labels indicate that the compound contains a carbon-13 isotope and a deuterium atom, respectively. These isotopic labels are often used in research to trace the metabolic pathways and interactions of the compound within biological systems.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-(+)-Talose-13C,d1 typically involves the incorporation of isotopic labels into the sugar molecule. This can be achieved through various synthetic routes, including:
Chemical Synthesis: Starting from a simpler sugar or sugar derivative, isotopic labels are introduced through a series of chemical reactions
Enzymatic Synthesis: Enzymes specific to the sugar can be used to incorporate isotopic labels during the biosynthesis of the sugar.
Industrial Production Methods: Industrial production of this compound is less common due to the specialized nature of the compound. it can be produced in small quantities for research purposes using advanced chemical synthesis techniques and isotopically labeled precursors.
化学反応の分析
Types of Reactions: D-(+)-Talose-13C,d1 can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups of the sugar can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group of the sugar can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or nitric acid can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated sugars.
科学的研究の応用
D-(+)-Talose-13C,d1 has several scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and interactions of sugars in chemical reactions.
Biology: Employed in studies of carbohydrate metabolism and enzyme activity.
Medicine: Used in research to investigate the role of sugars in disease processes and to develop diagnostic tools.
Industry: Applied in the development of new materials and processes involving sugars.
作用機序
The mechanism of action of D-(+)-Talose-13C,d1 involves its incorporation into metabolic pathways where it can be tracked using its isotopic labels. The carbon-13 and deuterium labels allow researchers to follow the compound through various biochemical processes, providing insights into the molecular targets and pathways involved.
類似化合物との比較
- D-(+)-Glucose-13C,d1
- D-(+)-Galactose-13C,d1
- D-(+)-Mannose-13C,d1
Comparison: D-(+)-Talose-13C,d1 is unique due to its specific isotopic labeling and its rare occurrence as an aldohexose sugar. Compared to other labeled sugars like D-(+)-Glucose-13C,d1, this compound provides distinct insights into metabolic pathways due to its different structural configuration and reactivity.
特性
分子式 |
C6H12O6 |
|---|---|
分子量 |
182.15 g/mol |
IUPAC名 |
(2S,3S,4S,5R)-1-deuterio-2,3,4,5,6-pentahydroxy(113C)hexan-1-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m1/s1/i1+1D |
InChIキー |
GZCGUPFRVQAUEE-NBNSXYEBSA-N |
異性体SMILES |
[2H][13C](=O)[C@H]([C@H]([C@H]([C@@H](CO)O)O)O)O |
正規SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R,4R,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12402708.png)






![(2S)-2-amino-2-[2-[4-(6-methylheptoxy)phenyl]ethyl]pentan-1-ol](/img/structure/B12402753.png)
![2-fluoro-3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile](/img/structure/B12402757.png)

![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]propanamide](/img/structure/B12402772.png)


